Cyclobutyl(phenyl)methanamine hydrochloride

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) is a racemic cyclobutyl-substituted benzylamine supplied as a stable solid for room-temperature storage. Its balanced lipophilicity (logP ~2.4) makes it an ideal starting scaffold for CNS-penetrant compound libraries—screen the racemate first, then resolve or asymmetrically synthesize the active enantiomer. Critically, substituting with enantiopure (R)- or (S)- analogs alters stereochemical binding and SAR outcomes; this racemate is the validated reference standard for unbiased hit identification. A published high-yield (96%) hydrogenation protocol supports reliable scale-up. Standard purity is ≥97%.

Molecular Formula C11H16ClN
Molecular Weight 197.71
CAS No. 58271-61-7
Cat. No. B2998108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(phenyl)methanamine hydrochloride
CAS58271-61-7
Molecular FormulaC11H16ClN
Molecular Weight197.71
Structural Identifiers
SMILESC1CC(C1)C(C2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
InChIKeyAAOLJOPKUMMRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7): Scientific Procurement & Chemical Property Baseline


Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) is a synthetic organic compound belonging to the class of cyclobutyl-substituted benzylamines. It is a racemic mixture with a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol. The compound is supplied as a solid, with commercial purity typically ranging from 95% to 98% . Its structural motif, which combines a cyclobutyl ring with a phenyl group via a methanamine linkage, defines it as a versatile building block for pharmaceutical research, particularly in the synthesis of chiral molecules and central nervous system (CNS)-targeting ligands .

Why Generic 'Cyclobutyl Benzylamine' Substitution Fails for Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7)


Substituting cyclobutyl(phenyl)methanamine hydrochloride with a generic 'cyclobutyl benzylamine' is scientifically unsound and can lead to significant experimental failure. The primary reason is stereochemistry: the target compound is a racemate, meaning it contains equal amounts of (R) and (S) enantiomers [1]. Replacing it with an enantiopure analog like (R)-cyclobutyl(phenyl)methanamine hydrochloride (CAS 1956435-19-0) or (S)-cyclobutyl(phenyl)methanamine hydrochloride (CAS 1202478-42-9) introduces a chiral preference that can fundamentally alter binding affinity to biological targets, synthetic outcomes, and pharmacokinetic profiles . Furthermore, structural analogs with different substitution patterns, such as (1-phenylcyclobutyl)methanamine hydrochloride (CAS 209907-11-9), possess distinct three-dimensional shapes and electronic properties, making them non-interchangeable in structure-activity relationship (SAR) studies or as synthetic intermediates . Without rigorous chiral analysis or confirmation of racemic status, assuming functional equivalence is a high-risk approach.

Quantitative Evidence for Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) Differentiation


Stereochemical Differentiation: Racemic Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) vs. (R) and (S) Enantiomers

The target compound is a racemic mixture, while its closest analogs are pure enantiomers. In asymmetric synthesis, the use of a racemic mixture versus a single enantiomer leads to fundamentally different reaction outcomes and product distributions. For example, the (R)-enantiomer (CAS 1956435-19-0) is specifically utilized as a building block for CNS-targeting molecules, while the (S)-enantiomer (CAS 1202478-42-9) may exhibit a different biological or synthetic profile . This stereochemical difference is a critical determinant in drug discovery.

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Comparison of Purity and Storage Conditions: Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) vs. Closest Analogs

The target compound is commercially available at a high purity of 98% with simple room temperature (RT) storage . In contrast, the structurally similar analog (1-phenylcyclobutyl)methanamine hydrochloride (CAS 209907-11-9) is supplied at a lower standard purity of 95% and requires more stringent 2-8°C storage conditions [1]. This indicates a potential difference in long-term stability and handling requirements, which can impact the reproducibility of sensitive experiments and overall procurement logistics.

Chemical Purity Storage Stability Procurement

Quantified Synthesis: 96% Yield for Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7) via Catalytic Hydrogenation

A well-defined, high-yielding synthesis for the target compound has been established. A patent procedure describes the synthesis from intermediate 17 (CAS: 6668-40-2) via catalytic hydrogenation with 10% Pd/C, followed by HCl salt formation, achieving a 96% yield of a white solid . The product was rigorously characterized by ¹H NMR (400 MHz, MeOH-d4) showing distinct signals for cyclobutyl, methine, and aromatic protons. This contrasts with the less-defined, multi-step synthesis of its enantiopure analogs, which require additional steps for chiral resolution or asymmetric synthesis, often resulting in lower overall yields .

Synthetic Methodology Process Chemistry Catalytic Hydrogenation

Lipophilicity Profile: Calculated logP for Cyclobutyl(phenyl)methanamine (Base) vs. Structural Analogs

The calculated partition coefficient (logP) for the free base cyclobutyl(phenyl)methanamine is approximately 2.4-2.5 [1]. This value falls within an optimal range for blood-brain barrier (BBB) penetration and CNS drug development. In comparison, simpler benzylamine analogs (e.g., phenylmethanamine) have lower logP values, indicating reduced lipophilicity and potentially poorer membrane permeability . Conversely, more heavily substituted analogs may have higher logP, leading to issues with solubility and clearance. This specific logP profile positions the compound as a balanced scaffold for CNS-targeting medicinal chemistry.

Lipophilicity Drug Design ADME Properties

High-Impact Research and Industrial Application Scenarios for Cyclobutyl(phenyl)methanamine hydrochloride (CAS 58271-61-7)


Chiral Scaffold for CNS Drug Discovery

The racemic nature and favorable lipophilicity (logP ~ 2.4) of cyclobutyl(phenyl)methanamine hydrochloride make it an ideal starting point for synthesizing and testing libraries of CNS-penetrant compounds [1]. It can be used as a racemate in initial screening campaigns to identify hits, followed by chiral resolution or asymmetric synthesis of the most active enantiomer for lead optimization. This approach maximizes the chemical space explored early in a project without the initial cost and complexity of enantiopure synthesis.

Validated Intermediate for Scalable Synthesis

The existence of a high-yielding (96%) and well-characterized synthetic route, as detailed in patent literature, supports the use of cyclobutyl(phenyl)methanamine hydrochloride as a reliable building block in both academic and industrial process chemistry . Researchers can confidently scale up the production of this intermediate for multi-step syntheses of more complex molecules, leveraging the proven hydrogenation protocol and analytical data (¹H NMR) for quality assurance.

Stable Building Block for Combinatorial Chemistry Libraries

With a commercial purity of ≥98% and the convenience of room temperature storage, cyclobutyl(phenyl)methanamine hydrochloride is well-suited for high-throughput experimentation and the automated synthesis of combinatorial libraries . Its stability under standard laboratory conditions reduces the logistical burden associated with refrigerated or highly sensitive analogs, making it a practical choice for core facilities and medicinal chemistry groups generating large numbers of analogs.

Comparative SAR Studies on Stereochemistry

The availability of cyclobutyl(phenyl)methanamine hydrochloride as a racemate, alongside its pure (R) and (S) enantiomers, enables direct and rigorous structure-activity relationship (SAR) studies on the impact of stereochemistry on biological activity . By testing the racemate and the individual enantiomers in parallel assays, researchers can quantitatively determine if a biological target exhibits stereoselective binding, a critical piece of information for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobutyl(phenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.